Bienvenue dans la boutique en ligne BenchChem!

7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one

Lipophilicity LogP Sample Preparation

7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one (CAS 1391054-52-6) is a fully synthetic, polycyclic flavonoid derivative distinguished by a benzyl-protected 7‑hydroxyl and a 2,2‑diphenyl‑1,3‑benzodioxol‑5‑yl substituent at the flavone 2‑position. Its heavy molecular weight (540.6 g/mol) and extreme computed lipophilicity (XLogP3‑AA = 7.7) separate it from the vast majority of natural flavones.

Molecular Formula C35H24O6
Molecular Weight 540.571
CAS No. 1391054-52-6
Cat. No. B589580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one
CAS1391054-52-6
Molecular FormulaC35H24O6
Molecular Weight540.571
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC5=C(C=C4)OC(O5)(C6=CC=CC=C6)C7=CC=CC=C7)O
InChIInChI=1S/C35H24O6/c36-28-19-27(38-22-23-10-4-1-5-11-23)20-33-34(28)29(37)21-31(39-33)24-16-17-30-32(18-24)41-35(40-30,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21,36H,22H2
InChIKeyKVJGSZHIKBPNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one (CAS 1391054-52-6) for Labelled Flavonoid Synthesis


7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one (CAS 1391054-52-6) is a fully synthetic, polycyclic flavonoid derivative distinguished by a benzyl-protected 7‑hydroxyl and a 2,2‑diphenyl‑1,3‑benzodioxol‑5‑yl substituent at the flavone 2‑position. Its heavy molecular weight (540.6 g/mol) and extreme computed lipophilicity (XLogP3‑AA = 7.7) separate it from the vast majority of natural flavones [1]. Commercially, it is catalogued as a process‑related impurity and, more definitively, as a dedicated intermediate for the synthesis of isotopically labelled Diosmetin (D485002) [2].

Why Unprotected Flavones and Simpler Intermediates Cannot Replace 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one


Generic substitution of this compound with the parent drug Diosmetin or with simpler 7‑benzyloxyflavone intermediates is chemically untenable. Diosmetin (XLogP ≈ 1.1–2.6, MW 300.3 g/mol, 3 H‑bond donors) presents a drastically different polarity, hydrogen‑bonding capacity, and chromatographic retention behavior [1][2]. Conversely, alternative protected intermediates such as CAS 498548‑17‑7 differ in the critical placement of benzyloxy and hydroxyl groups, altering both the hydrogen‑bond donor count (2 vs. 1) and the trajectory of subsequent deprotection chemistry [3]. Only the specific orthogonal protecting‑group arrangement in CAS 1391054‑52‑6—benzyloxy at C‑7 and diphenyldioxole‑masked B‑ring catechol—enables the sequential, selective deprotection required for generating labelled Diosmetin without scrambling isotopic labels or generating intractable side products.

6 Quantifiable Dimensions Where CAS 1391054-52-6 Diverges from Its Closest Comparators


Lipophilicity (XLogP3-AA) vs. Diosmetin: A 6.6‑Unit Differential Dictating Chromatographic and Extraction Behavior

The computed XLogP3‑AA of the target compound is 7.7, representing a >6.6‑unit increase over Diosmetin (XLogP 1.11 from Guide to Pharmacology [1]; alternative sources report 1.70–3.10 [2]). This extreme hydrophobicity mandates fundamentally different solvents for reconstitution, chromatographic mobile phases, and solid‑phase extraction protocols. Any attempt to substitute Diosmetin for this intermediate in a labelled‑synthesis workflow would fail at the initial purification step, because Diosmetin’s water‑solubility profile and reverse‑phase retention time bear no resemblance to those of the protected intermediate.

Lipophilicity LogP Sample Preparation LC‑MS

Hydrogen-Bond Donor Count: 1 vs. 3 for Diosmetin and 2 for the Closest Intermediate Analog

The target compound possesses exactly one hydrogen‑bond donor (the 5‑OH), verified by PubChem computed descriptors [1]. Diosmetin has three H‑bond donors (5‑OH, 7‑OH, 3'‑OH) [2]. The structurally proximal intermediate CAS 498548‑17‑7 has two H‑bond donors (5‑OH, 7‑OH) [3]. This single‑donor status is not an incremental difference; it places CAS 1391054‑52‑6 in a distinct chromatographic and permeability class. For researchers tracking labelled intermediates through multi‑step syntheses, this donor count directly governs peak shape in normal‑phase chromatography, hydrogen‑bonding capacity in molecularly imprinted polymer clean‑up, and compatibility with moisture‑sensitive downstream reactions.

Hydrogen Bond Donor Permeability Chromatography Metabolic Stability

Synthetic Intermediate Provenance: Irreplaceable Link in the Isotopic Labelling Chain for Diosmetin (D485002)

Multiple independent supplier datasheets explicitly catalogue this compound as the intermediate in the synthesis of labelled Diosmetin (TRC cat. D485002, Diosmetin‑d₃) [1][2]. No generic 7‑benzyloxyflavone or alternative 2‑arylflavone carries this documented role. For laboratories quantifying Diosmetin via LC‑MS/MS stable‑isotope dilution, procurement of this specific intermediate is the gateway to producing the deuterated internal standard. Replacing it with an unvalidated analog risks introducing unlabelled contaminants or generating an internal standard with an uncharacterized isotopic purity profile, invalidating the quantitative assay.

Isotopic Labelling Internal Standard Synthetic Intermediate Diosmetin

Molecular Weight Differential: 540.6 g/mol vs. 300.3 g/mol for Diosmetin Enables Unambiguous Mass Spectrometric Tracking

With a molecular weight of 540.6 g/mol [1], the target compound is 240.3 Da heavier than Diosmetin (300.3 g/mol) [2]. This near‑doubling of mass provides a large, unambiguous m/z window in LC‑MS monitoring that eliminates isobaric interference from the final product, starting materials, or common laboratory contaminants. The 3‑benzyloxy regioisomer (CAS 498548‑17‑7, MW 556.6 g/mol) differs by +16 Da (one additional oxygen), enabling discrimination between intermediates if parallel pathways are interrogated. This mass separation is operationally critical for reaction progress monitoring in multistep isotopic‑labelling sequences.

Mass Spectrometry Molecular Weight Reaction Monitoring LC‑MS

Melting Point and Physical Form: >174°C (Decomposition) vs. 256–258°C for Diosmetin Indicates Distinct Thermal Stability

The target compound decomposes above 174°C without a sharp melting transition, whereas Diosmetin exhibits a defined melting point of 256–258°C [1]. This thermal behavior difference alerts users that DSC‑based purity assays, hot‑stage microscopy for polymorph screening, or thermal‑activation protocols cannot simply borrow parameters from Diosmetin. The absence of a sharp melt also implies that the compound cannot be purified by melt crystallization and must be handled with careful temperature control during storage (recommended at 4°C) to avoid gradual thermal degradation.

Thermal Stability Melting Point Purity Assessment Reference Standard

Orthogonal Protecting Group Architecture Enables Selective Deprotection Chemistry Unavailable to Mono‑Protected or Unprotected Flavones

The compound uniquely juxtaposes a 7‑benzyloxy ether (cleavable by hydrogenolysis or Lewis acids) with a 2‑(2,2‑diphenyl‑1,3‑benzodioxol‑5‑yl) group that masks a B‑ring catechol as a cyclic ketal (cleavable by aqueous acid). This orthogonality allows stepwise unveiling of the 7‑OH and 3',4'‑diOH functionalities. In contrast, the analog CAS 498548‑17‑7 places the benzyloxy group at C‑3 rather than C‑7, while CAS 20450‑81‑1 (7‑benzyloxy‑5,4'‑dihydroxyflavone) lacks the diphenyldioxole mask entirely, exposing the B‑ring hydroxyls to unintended oxidation or alkylation during benzyl removal. No other commercially available intermediate combines both protecting groups in this specific topology.

Protecting Group Strategy Orthogonal Deprotection Synthetic Methodology Benzodioxole

Three High‑Value Application Scenarios for 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one


Synthesis of Deuterated Diosmetin (D485002) Internal Standard for LC‑MS/MS Bioanalysis

This compound serves as the validated, commercial intermediate for assembling Diasmetin‑d₃, the stable‑isotope‑labelled internal standard required for accurate quantification of Diosmetin in pharmacokinetic, ADME, or clinical biomarker studies. The orthogonal 7‑benzyloxy and diphenyldioxole protecting groups [1] enable sequential deprotection: acid‑mediated ketal cleavage releases the B‑ring catechol without affecting the 7‑benzyl ether, while subsequent hydrogenolysis removes the benzyl group to yield the trihydroxyflavone core. This ordered deprotection is essential when deuterium labels are installed at specific positions, because premature loss of either protecting group would scramble the isotopic pattern and destroy the internal standard’s value .

Synthesis of Quercetin‑Related and Other B‑Ring Catechol‑Containing Flavonoid Internal Standards

The 2‑(2,2‑diphenyl‑1,3‑benzodioxol‑5‑yl) moiety is a recurrent protecting‑group motif for flavonoid B‑ring catechols, as evidenced by its appearance in quercetin‑derived intermediates such as CAS 498548‑17‑7 [2]. Laboratories developing internal standards for quercetin, cyanidin metabolites, or related catechol‑containing flavonoids can leverage this intermediate’s established chemistry. The 5‑OH group (the sole H‑bond donor) remains available for selective functionalization (e.g., glucuronidation or sulfation) while the B‑ring and 7‑OH are fully protected, enabling regiospecific conjugation studies that simpler, non‑orthogonally protected intermediates cannot support.

Impurity‑Profiling Reference Standard in Diosmetin API Manufacturing

When Diosmetin is produced via semi‑synthetic routes involving benzyl‑protected intermediates, this compound can persist as a lipophilic process‑related impurity. Its extreme LogP (7.7) and characteristic m/z 540.6 [1] make it easily detectable by LC‑MS, but only if a certified reference standard is available for retention‑time locking and calibration. Procurement of this compound as a characterized impurity standard—with defined purity (≥95%), NMR, and HPLC data—enables pharmaceutical manufacturers to validate their cleaning‑validation protocols and establish acceptance criteria for residual intermediates in Diosmetin active pharmaceutical ingredient batches.

Quote Request

Request a Quote for 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.